molecular formula C8H9N3O2 B1530155 {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine CAS No. 1247425-24-6

{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine

Cat. No.: B1530155
CAS No.: 1247425-24-6
M. Wt: 179.18 g/mol
InChI Key: AECOCULEPUXCRS-UHFFFAOYSA-N
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Description

{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Energetic Materials Development

Compounds based on the oxadiazole structure, similar to {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine, have been synthesized for use as insensitive energetic materials. These materials exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional explosives like TNT in some cases (Yu et al., 2017).

Pharmaceutical and Medicinal Chemistry

The oxadiazole ring, a key feature in this compound, is prevalent in compounds with notable antimicrobial activities. These compounds have been synthesized starting from furan-2-carbohydrazide and showed promising activity against tested microorganisms (Başoğlu et al., 2013). Additionally, novel thioxothiazolidin-4-one derivatives containing oxadiazol moieties have demonstrated significant anticancer and antiangiogenic effects in vivo, indicating potential as anticancer therapy agents (Chandrappa et al., 2010).

Vasodilator Action and Biological Activity

Furoxans, closely related to the chemical structure of interest, have been studied for their vasodilator action. These compounds increase coronary flow and the activity of soluble guanylate cyclase through the generation of nitric oxide upon reaction with thiols, showcasing their potential as nitrovasodilators (Feelisch et al., 1992).

Photoreactive Synthesis

The photochemical synthesis of oxadiazoles, featuring the core structure similar to this compound, has been reported. This method provides a novel route for the preparation of 3-amino- and 3-(N-alkylamino)-5-pentafluorophenyl-1,2,4-oxadiazoles, expanding the toolkit for synthesizing heterocyclic compounds with potential applications in medicinal chemistry and materials science (Buscemi et al., 2001).

Biochemical Analysis

Biochemical Properties

{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can modulate the activity of the enzymes, leading to changes in metabolic flux and cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, leading to enzyme inhibition or activation . This compound can inhibit enzymes by forming stable complexes that prevent substrate binding or catalysis. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound has been shown to affect cellular function by altering metabolic pathways and inducing oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects by modulating metabolic pathways and enhancing cellular function . At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and causing cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can modulate the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. By influencing these pathways, this compound can alter cellular energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and interactions with other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within organelles such as mitochondria, endoplasmic reticulum, or nucleus can affect its interactions with enzymes and other biomolecules, thereby modulating cellular processes.

Properties

IUPAC Name

1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-9-5-7-10-11-8(13-7)6-3-2-4-12-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECOCULEPUXCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C(O1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.